molecular formula C18H15NO5S B12510816 (1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate

(1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate

Cat. No.: B12510816
M. Wt: 357.4 g/mol
InChI Key: VCSUDEXAWSXDMB-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular formula of the compound is C₁₈H₁₅NO₅S , with a molecular weight of 357.38 g/mol . Its structure integrates two primary moieties: a 1,3-dioxoisoindolin-2-yl group and a 2-((4-methoxyphenyl)thio)acetate unit. The 1,3-dioxoisoindolinyl component consists of a bicyclic system featuring a five-membered ring fused to a benzene ring, with two ketone oxygen atoms at positions 1 and 3. The acetate group is esterified to the nitrogen of the isoindolinone, while the thioether linkage (-S-) connects the acetate to a 4-methoxyphenyl substituent.

Key functional groups include:

  • Aromatic rings : The isoindolinone’s benzene ring and the 4-methoxyphenyl group contribute to planar rigidity.
  • Ester linkage : The methyl ester bridges the isoindolinone and thioether groups.
  • Thioether bond : The sulfur atom forms a covalent bond with the 4-methoxyphenyl moiety, influencing electronic delocalization.

Experimental data from X-ray crystallography of analogous phthalimide derivatives reveal that such structures often exhibit planar conformations stabilized by intramolecular hydrogen bonds (e.g., C–H···S interactions) and π-π stacking. Density functional theory (DFT) calculations further predict that the methoxy group’s electron-donating effects enhance the compound’s stability by modulating charge distribution across the aromatic systems.

IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for the compound is (1,3-dioxoisoindol-2-yl)methyl 2-(4-methoxyphenyl)sulfanylacetate . This nomenclature follows these conventions:

  • Parent hydride : The isoindol-1-one core is prioritized as the principal ring system.
  • Substituents : The methyl ester group at position 2 and the 4-methoxyphenylthioacetate side chain are named as prefixes.
  • Locants : Numerical locators specify the positions of ketone oxygen atoms (1,3) and methoxy group (4).

Alternative designations include:

  • Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate (simplified variant).
  • 2-(4-Methoxyphenylthio)acetic acid (1,3-dioxoisoindolin-2-yl)methyl ester (descriptive format).

Synonymous identifiers in chemical databases include CAS 23244-58-8 (for related methyl esters) and PubChem CID 149723575 (for structural analogs).

Crystallographic Data and Conformational Studies

Crystallographic analysis of closely related phthalimide derivatives provides insights into the compound’s potential solid-state behavior. Single-crystal X-ray diffraction studies of N-(p-methoxyphenylthio)phthalimide (a structural analog) reveal:

Parameter Value Source
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.42 Å, b = 10.15 Å, c = 14.30 Å
Bond angles (C–S–C) 102.5°
Torsional angles ±15° for thioether linkage

The molecule adopts a near-planar conformation in the crystal lattice, stabilized by intramolecular C–H···S hydrogen bonds and intermolecular C–H···π interactions. The methoxy group’s orientation relative to the phenyl ring minimizes steric hindrance, while the thioether linkage introduces slight torsional flexibility.

Comparative studies with methyl 2-(1,3-dioxoisoindolin-2-yl)acetate (CAS 23244-58-8) highlight that substitution at the sulfur atom increases molecular polarity, affecting solubility and crystallization kinetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15NO5S

Molecular Weight

357.4 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 2-(4-methoxyphenyl)sulfanylacetate

InChI

InChI=1S/C18H15NO5S/c1-23-12-6-8-13(9-7-12)25-10-16(20)24-11-19-17(21)14-4-2-3-5-15(14)18(19)22/h2-9H,10-11H2,1H3

InChI Key

VCSUDEXAWSXDMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Key Preparation Strategies

Coupling of 2-((4-Methoxyphenyl)thio)acetic Acid with (1,3-Dioxoisoindolin-2-yl)methanol

This two-step approach involves synthesizing the thioacetic acid and dioxoisoindolinyl alcohol precursors, followed by esterification.

Step 1: Synthesis of 2-((4-Methoxyphenyl)thio)acetic Acid
  • Reagents : 4-Methoxythiophenol, chloroacetic acid, NaOH.
  • Conditions : Reaction in ethanol/water (1:1) at reflux for 6–8 hours.
  • Yield : 75–85%.
Step 2: Esterification with (1,3-Dioxoisoindolin-2-yl)methanol
  • Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
  • Conditions : Stirring in dry dichloromethane (DCM) at 0°C to room temperature for 12 hours.
  • Yield : 60–70%.

Key Data :

Step Reagents Solvent Time (h) Yield (%) Source
1 NaOH, chloroacetic acid Ethanol/water 8 85
2 DCC, DMAP DCM 12 68

Stepwise Synthesis via Phthalimide Intermediates

This method constructs the dioxoisoindolinyl moiety first, followed by sequential functionalization.

Step 1: Formation of 1,3-Dioxoisoindolin-2-ylmethyl Chloride
  • Reagents : Phthalic anhydride, methylamine, thionyl chloride (SOCl₂).
  • Conditions :
    • Phthalimide formation: Fusion at 140°C for 2 hours.
    • Chlorination: Reflux with SOCl₂ in DCM for 4 hours.
  • Yield : 90% (phthalimide), 75% (chloride).
Step 2: Thioether Formation and Esterification
  • Reagents : 4-Methoxythiophenol, triethylamine (TEA).
  • Conditions : Reaction in tetrahydrofuran (THF) at 0°C to room temperature for 6 hours.
  • Yield : 65–72%.

Key Data :

Intermediate Reagents Conditions Yield (%) Source
Phthalimide Phthalic anhydride, methylamine 140°C, 2 h 90
Methyl chloride SOCl₂, DCM Reflux, 4 h 75
Final product 4-Methoxythiophenol, TEA THF, 6 h 68

Radical-Mediated Thioether Formation

A silver-promoted radical cascade enables efficient C–S bond formation.

Procedure:
  • Reagents : 2,2-Difluoro-2-((4-methoxyphenyl)thio)acetic acid, AgNO₃, K₂S₂O₈.
  • Conditions : Reaction in acetonitrile/water (1:3) at 80°C under N₂ for 4 hours.
  • Yield : 45–55%.

Mechanistic Insight :
The silver catalyst oxidizes the difluoroacetic acid precursor to generate a thiyl radical, which adds to the dioxoisoindolinyl intermediate.

Microwave-Assisted Synthesis

Microwave irradiation accelerates esterification and coupling steps.

Example Protocol:
  • Reagents : 2-((4-Methoxyphenyl)thio)acetic acid, (1,3-dioxoisoindolin-2-yl)methanol.
  • Conditions : Microwave irradiation (700 W, 80°C) for 3–4 minutes in DMF.
  • Yield : 75–80%.

Advantages :

  • Reduced reaction time (minutes vs. hours).
  • Improved selectivity and yield.

Comparative Analysis of Methods

Method Key Advantage Limitation Optimal Yield (%) Source
Coupling High purity Multi-step, long duration 68
Phthalimide pathway Scalable Requires chlorination 75
Radical-mediated Efficient C–S bond formation Moderate yields 55
Microwave-assisted Rapid synthesis Specialized equipment 80

Critical Reaction Parameters

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency.
  • Catalysts : Silver(I) and DCC/DMAP are critical for radical and esterification steps, respectively.
  • Temperature : Microwave methods require precise control (80°C) to prevent side reactions.

Chemical Reactions Analysis

(1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate can undergo various chemical reactions, including:

Scientific Research Applications

(1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

  • Core Structure: Quinazolinone (4-oxo-3,4-dihydroquinazoline) vs. phthalimide (1,3-dioxoisoindoline) in the target compound.
  • Substituents: Both share a thioacetate group and methoxyphenyl moiety, but the quinazolinone derivative has a 3-methoxyphenyl substitution versus 4-methoxyphenyl in the target.
  • Synthesis : Synthesized via green chemistry approaches, emphasizing eco-friendly conditions, whereas the target compound’s synthesis method is unspecified in available literature .

(R)-Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazole-4-carboxylate

  • Core Structure : Combines a 1,3-dioxoisoindolinyl group with a dihydrothiazole ring, contrasting with the target’s simpler thioacetate chain.
  • Synthesis : Prepared using L-cysteine methyl ester, suggesting divergent reactivity from the target compound’s synthetic pathway .

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

  • Core Structure : Shares the 1,3-dioxoisoindolinyl group but lacks the thioether and methoxyphenyl substituents.
  • Substituents : Ethyl ester vs. methyl ester in the target; the absence of sulfur reduces lipophilicity.
  • Similarity Score : 0.93 (structural similarity to the target compound) .

Physicochemical and Pharmacokinetic Properties

Compound Name Key Structural Features Lipophilicity (LogP)* Metabolic Stability Synthetic Approach
Target Compound Phthalimide core, thioether, 4-methoxyphenyl ~3.2 (estimated) Moderate (S-dealkylation likely) Not specified
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-quinazolin-2-yl)thio)acetate Quinazolinone core, thioether, 3-methoxyphenyl ~2.8 Low (quinazolinone oxidation) Green chemistry
(R)-Methyl 2-(phthalimidylmethyl)dihydrothiazole-4-carboxylate Phthalimide + dihydrothiazole ~1.5 High (thiazole stability) Multi-step
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate Phthalimide core, ethyl ester ~1.0 Low (ester hydrolysis) Standard esterification

*LogP values estimated via computational tools (e.g., ChemAxon).

Biological Activity

Introduction

The compound (1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate is an organic molecule that exhibits diverse biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of This compound is C18H15NO5SC_{18}H_{15}NO_5S, with a molecular weight of 357.4 g/mol. The compound consists of a dioxoisoindole moiety and a thioether functional group, which contribute to its reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that compounds similar to This compound often exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of isoindole compounds can induce apoptosis in cancer cells by inhibiting key signaling pathways.
  • Antioxidant Activity : The presence of methoxyphenyl groups enhances the compound's ability to scavenge free radicals.
  • Antimicrobial Activity : Thioether functionalities are known to exhibit antimicrobial properties against various pathogens .

Antioxidant Activity

A study evaluated the antioxidant activity of related compounds using the DPPH radical scavenging method. Results indicated that certain derivatives exhibited antioxidant activity approximately 1.37 times higher than ascorbic acid, a well-known antioxidant .

Anticancer Activity

In vitro studies assessed the cytotoxic effects of related compounds against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The findings revealed that these compounds were significantly more cytotoxic to U-87 cells compared to MDA-MB-231 cells, suggesting selective activity against specific cancer types .

Enzyme Inhibition

Research on acetylcholinesterase inhibitory activity demonstrated that certain derivatives of isoindole compounds could serve as potential anti-Alzheimer agents. These compounds showed effective inhibition of acetylcholinesterase, which is crucial for neurotransmitter regulation in the brain .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Isoindole DerivativesContains isoindole ringAnticancer, antimicrobial
Thioether CompoundsContains thioether linkagesAntimicrobial
Acetate EstersContains ester functional groupsVarious biological activities

The combination of isoindole and thioether functionalities in This compound may enhance its biological activity compared to similar compounds by facilitating unique interactions with biological targets.

Case Studies

  • Study on Antioxidant Properties : A series of novel derivatives were synthesized and tested for their antioxidant properties. The results indicated that the compound's antioxidant capacity was significantly higher than traditional antioxidants like vitamin C .
  • Cytotoxicity Evaluation : A detailed examination of the cytotoxic effects against various cancer cell lines highlighted the compound's potential as an anticancer agent, particularly against glioblastoma cells .

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